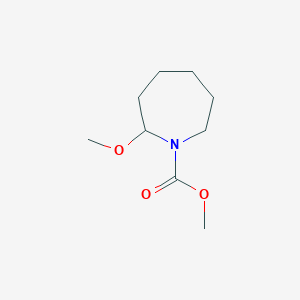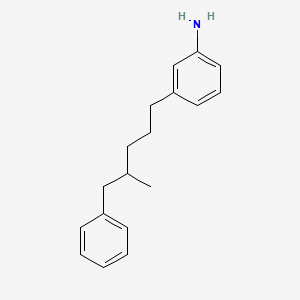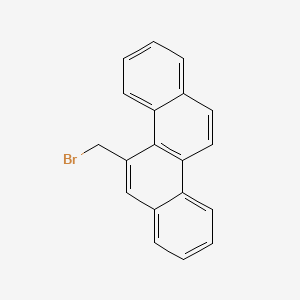![molecular formula C18H13NO2 B14415136 (9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone CAS No. 86842-83-3](/img/structure/B14415136.png)
(9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of indolizinone derivatives, which are known for their diverse chemical reactivity and potential use in organic electronics and photonics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone typically involves a multi-step process. One common method is the cyclocondensation reaction, where starting materials undergo a series of chemical transformations to form the desired compound. The reaction conditions often include the use of solvents such as toluene, ethyl acetate, chloroform, and DMSO, and may require specific catalysts to facilitate the reaction .
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous chemicals.
化学反応の分析
Types of Reactions: (9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions: The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use lithium aluminum hydride in an anhydrous solvent .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, (9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone is studied for its potential use in organic synthesis and as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile compound for research .
Biology and Medicine: They may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In industry, this compound may be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its photophysical properties make it a candidate for optoelectronic applications .
作用機序
The mechanism of action of (9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone is primarily related to its ability to participate in intramolecular charge transfer (ICT) processes. This involves the movement of electrons within the molecule, which can affect its electronic and photophysical properties. The presence of donor-acceptor architecture in the molecule facilitates these processes, making it suitable for applications in optoelectronics .
類似化合物との比較
Similar Compounds:
- Indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone
- Indolo[2,3-b]pyrrolo[3,4-c]quinolin-2-yl(phenyl)methanone
Comparison: Compared to similar compounds, (9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone exhibits unique photophysical properties, such as fluorescence in the blue-orange region and good emission intensity in various solvents. Its relatively low-lying LUMO levels and good thermal stability make it a promising candidate for optoelectronic applications .
特性
| 86842-83-3 | |
分子式 |
C18H13NO2 |
分子量 |
275.3 g/mol |
IUPAC名 |
(4-methylfuro[2,3-b]indolizin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C18H13NO2/c1-12-14-9-5-6-10-19(14)15-11-16(21-18(12)15)17(20)13-7-3-2-4-8-13/h2-11H,1H3 |
InChIキー |
VIUXLQQERILLTC-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC=CN2C3=C1OC(=C3)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Octadec-11-yn-1-yl)oxy]oxane](/img/structure/B14415056.png)
![2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide](/img/structure/B14415059.png)

![N-(4-Methoxyphenyl)-1,1-dimethyl-1-[(propan-2-yl)oxy]silanamine](/img/no-structure.png)

![Ethyl 5-[1-(benzenesulfonyl)-4-oxocyclohex-2-EN-1-YL]pentanoate](/img/structure/B14415089.png)




